Product packaging for 1-[(5-Methoxy-3-indolylidene)methylamino]-2-pentylguanidine(Cat. No.:CAS No. 145158-71-0)

1-[(5-Methoxy-3-indolylidene)methylamino]-2-pentylguanidine

Número de catálogo: B130379
Número CAS: 145158-71-0
Peso molecular: 301.39 g/mol
Clave InChI: IKBKZGMPCYNSLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tegaserod, known by the trade name Zelnorm, is a serotonin (5-hydroxytryptamine, 5-HT) type 4 (5-HT4) receptor agonist . Its primary research application is in the study of gastrointestinal (GI) motility and functional disorders, particularly irritable bowel syndrome with constipation (IBS-C) . As a 5-HT4 partial agonist, Tegaserod stimulates the peristaltic reflex and enhances intestinal secretion, which accelerates gastrointestinal transit . It also functions as a 5-HT2B receptor antagonist, which may contribute to its overall pharmacological profile . Clinical studies have demonstrated that Tegaserod is effective in promoting overall symptom relief in adult women with IBS-C . The compound has a bioavailability of approximately 10% and binds extensively to plasma proteins (98%) . The majority of an orally administered dose (about two-thirds) is excreted unchanged in the feces, with the remaining one-third excreted in the urine as metabolites . Tegaserod represents a valuable tool for researchers investigating the role of serotonin signaling in the gut-brain axis and for exploring therapeutic approaches for hypomotility disorders . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N5O B130379 1-[(5-Methoxy-3-indolylidene)methylamino]-2-pentylguanidine CAS No. 145158-71-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBKZGMPCYNSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

189188-57-6 (maleate)
Record name Tegaserod [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045955
Record name Tegaserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145158-71-0
Record name Tegaserod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145158-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tegaserod [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegaserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Pharmacology of Tegaserod

Receptor Binding and Affinities

Tegaserod demonstrates varying binding affinities across different serotonin (B10506) receptor subtypes, with its highest affinities observed for the 5-HT4 and 5-HT2B receptors.

Serotonin 5-HT4 Receptor Agonism

Tegaserod is a potent agonist of the serotonin 5-HT4 receptor. It exhibits high binding affinity for the human recombinant 5-HT4(c) receptor, with a mean pKi value of 8.4 ± 0.1 in membranes prepared from HEK-293 cells stably transfected with this receptor subtype. nih.govnih.gov Functionally, Tegaserod demonstrates high potency in activating 5-HT4 receptors. In cAMP accumulation assays using HEK-293 cells expressing the human 5-HT4(c) receptor, Tegaserod showed a mean pEC50 of 8.6 ± 0.2, with an intrinsic agonist activity of approximately 99% relative to serotonin. nih.govnih.gov This agonistic activity extends to various tissues, as evidenced by its ability to induce relaxation in the rat isolated esophagus (mean pEC50 = 8.2) and contraction in the guinea-pig isolated colon (mean pEC50 = 8.3), both mediated by 5-HT4 receptors. nih.govnih.gov The activation of 5-HT4 receptors in the gastrointestinal tract is known to stimulate the peristaltic reflex and intestinal secretion. fda.govfda.govfda.gov

Serotonin 5-HT2 Receptor Antagonism

Tegaserod also demonstrates significant interactions with the 5-HT2 receptor family, primarily acting as an antagonist.

Tegaserod has significant binding affinity for human recombinant 5-HT2A receptors, with a pKi value of 7.5 in CHO-K1 cells stably transfected with this receptor. nih.govnih.govmedchemexpress.comselleckchem.com

Tegaserod exhibits high binding affinity for human recombinant 5-HT2B receptors, with a mean pKi value of 8.4 ± 0.1 in CHO-K1 cells. nih.govnih.govmedchemexpress.comselleckchem.com This binding affinity is notably identical to its affinity for the human recombinant 5-HT4(c) receptor. nih.govnih.gov Functionally, Tegaserod acts as a potent 5-HT2B receptor antagonist. It effectively inhibits 5-HT-mediated contraction of the rat isolated stomach fundus, demonstrating a pA2 value of 8.3. nih.govnih.govmedchemexpress.com

Tegaserod also shows binding affinity for human recombinant 5-HT2C receptors, with a pKi value of 7.0 in CHO-K1 cells. nih.govnih.govmedchemexpress.comselleckchem.com

Interactions with Other Serotonin Receptors (e.g., 5-HT1, 5-HT3)

Tegaserod is reported to have moderate affinity for 5-HT1 receptors. fda.govfda.govfda.gov It can augment 5-HT1 receptor-mediated release of neurotransmitters such as acetylcholine (B1216132) and calcitonin gene-related peptide (CGRP) from submucosal intrinsic primary afferent neurons. nih.govtandfonline.com In contrast, Tegaserod has virtually no appreciable affinity for 5-HT3 receptors. fda.govfda.govfda.govdrugbank.commdpi.comnih.gov It has also been noted to bind to other serotonin receptors such as 5-HT7, 5-HT5A, and 5-HT6 with decreasing affinity compared to its primary targets. mdpi.com

Data Tables

The following tables summarize the key receptor binding affinities and functional activities of Tegaserod.

Table 1: Tegaserod Receptor Binding Affinities (pKi values)

Receptor SubtypepKi (Mean ± S.D.)Cell Line / TissueReference
5-HT4(c)8.4 ± 0.1Human recombinant (HEK-293) nih.govnih.gov
5-HT2A7.5Human recombinant (CHO-K1) nih.govnih.govmedchemexpress.comselleckchem.com
5-HT2B8.4 ± 0.1Human recombinant (CHO-K1) nih.govnih.govmedchemexpress.comselleckchem.com
5-HT2C7.0Human recombinant (CHO-K1) nih.govnih.govmedchemexpress.comselleckchem.com

Table 2: Tegaserod Receptor Functional Activities

Receptor SubtypeFunctional AssaypEC50 / pA2 (Mean ± S.D.)ActivityCell Line / Tissue / Animal ModelReference
5-HT4(c)cAMP accumulation8.6 ± 0.2Agonist (99% intrinsic activity relative to 5-HT)Human recombinant (HEK-293) nih.govnih.gov
5-HT4Relaxation8.2AgonistRat isolated oesophagus nih.govnih.gov
5-HT4Contraction8.3AgonistGuinea-pig isolated colon nih.govnih.gov
5-HT2BInhibition of 5-HT-mediated contraction8.3AntagonistRat isolated stomach fundus nih.govnih.govmedchemexpress.com

Dopamine (B1211576) Receptor Binding Profile

Tegaserod exhibits minimal to virtually no affinity for dopamine receptors. drugbank.comnih.govfda.govfda.govrxlist.com While some studies have noted low binding affinity for dopamine D1 and D5 receptors, no significant inhibitory activity (above 50%) was observed at concentrations up to 1 µM. nih.gov This indicates that its interaction with dopamine receptors is not considered a primary pharmacological action.

Molecular Interactions Beyond Serotonin Receptors

Beyond its well-characterized interactions with serotonin receptors, tegaserod engages with other molecular targets, including neurotransmitter transporters and ion channels, and demonstrates unique properties such as polysialic acid mimicry.

Serotonin Transporter (SERT) Inhibition

Tegaserod has been shown to inhibit the human serotonin reuptake transporter (hSERT)-mediated transport. Research indicates a non-competitive type of inhibition with an apparent inhibition constant (Ki) of 3.1 µmol/l for SERT-mediated 5-HT transport. The half-maximal inhibitory concentration (IC50) for SERT inhibition by tegaserod is reported as 11.7 µmol/l. nih.govkarger.com

Norepinephrine (B1679862) Transporter (NET) and Dopamine Transporter (DAT) Interactions

In addition to SERT, tegaserod also interacts with and inhibits the human norepinephrine transporter (hNET) and human dopamine transporter (hDAT). Studies conducted in human embryonic kidney (HEK) 293 cells stably expressing these transporters revealed IC50 values of 3.2 µmol/l for hNET-mediated transport and 20.7 µmol/l for hDAT-mediated transport. nih.govkarger.com

Table 1: Tegaserod's Inhibition of Monoamine Transporters

TransporterIC50 (µmol/l)Ki (µmol/l)Inhibition Type
hSERT11.73.1Non-competitive
hNET3.2N/AN/A
hDAT20.7N/AN/A

Interactions with hERG Potassium Channels (In Vitro Studies)

In vitro studies have demonstrated that tegaserod can inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. The IC50 for hERG current inhibition by tegaserod in HEK293 cells is reported as 13 µM (equivalent to 13,000 nM). drugbank.comfda.govfda.gov This concentration is considerably higher, approximately 1300 times, than the maximum plasma concentration (Cmax) observed in humans at the recommended therapeutic dose, suggesting a low potential for hERG-related cardiotoxicity at clinically relevant concentrations. drugbank.comfda.gov

Table 2: Tegaserod's In Vitro hERG Potassium Channel Inhibition

TargetIC50 (µM)
hERG Channel13

Mimicry of Polysialic Acid (PSA)

Tegaserod has been identified as a structural and functional mimetic of polysialic acid (PSA), a neurostimulatory glycan. nih.govneurology-asia.orgresearchgate.netnih.govmdpi.comresearchgate.net This PSA-mimicking activity of tegaserod has been observed in cultures of central and peripheral nervous system cells from mice and is distinct from its established function as a 5-HT4 receptor agonist. nih.govresearchgate.netnih.govmdpi.com Polysialic acid, a homopolymer of α-(2,8)-linked sialic acid residues, is predominantly attached to the neural cell adhesion molecule (NCAM) and plays crucial roles in neuritogenesis, cell survival, migration, synaptic activity, and plasticity within the nervous system. nih.govneurology-asia.orgresearchgate.netnih.govresearchgate.net

The PSA-mimicking activity of tegaserod appears to involve interactions with NCAM. Studies using motoneurons isolated from NCAM-deficient mice showed that tegaserod, similar to the PSA analog colominic acid and a PSA mimetic peptide, did not enhance neurite extension in these cells, suggesting that its effects on motoneurons are mediated via NCAM. nih.govresearchgate.net Beyond NCAM, it is also hypothesized that tegaserod might interact with other PSA receptors, including heparan sulfate (B86663) proteoglycans, brain-derived neurotrophic factor, excitatory amino acid receptors, histone H1, and myristoylated alanine-rich C kinase substrate (MARCKS). nih.govneurology-asia.org

Potential Interactions with Heparin Sulfate Proteoglycans, Brain-Derived Neurotrophic Factor, Excitatory Amino Acid Receptors, Histone H1, and MARCKS

Beyond its well-established serotonergic activity, Tegaserod has been identified as a mimetic of polysialic acid (PSA). nih.govresearchgate.netneurology-asia.org Polysialic acid is a neurostimulatory glycan that plays a role in mediating interactions with various crucial biomolecules. Given Tegaserod's structural and functional similarity to PSA, it is plausibly expected to engage in similar interactions. nih.govresearchgate.net

The molecules with which PSA mediates interactions, and thus Tegaserod may potentially interact, include:

Heparan Sulfate Proteoglycans (HSPGs): These are complex macromolecules found on cell surfaces and in the extracellular matrix, involved in numerous biological processes, including cell signaling and adhesion. nih.govresearchgate.netneurology-asia.orgnih.govmdpi.comaccscience.com

Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin crucial for neuronal survival, growth, and differentiation. nih.govresearchgate.netneurology-asia.orgnih.govnih.govresearchgate.netresearchgate.net

Excitatory Amino Acid Receptors: This category includes receptors such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic transmission and plasticity in the nervous system. nih.govresearchgate.netneurology-asia.orgjnmjournal.org

Histone H1: A component of chromatin, involved in chromatin structure and gene regulation. nih.govresearchgate.netneurology-asia.orgdntb.gov.ua

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS): A protein involved in cell motility, adhesion, and signal transduction. nih.govresearchgate.netneurology-asia.orgrutgers.eduresearchgate.netresearchgate.net Research indicates that Tegaserod can inhibit the binding of the MARCKS ED peptide to its antibody in a concentration-dependent manner, suggesting it mimics both the structure and function of this peptide. rutgers.eduresearchgate.netresearchgate.net

Signal Transduction Pathways

Recent research has revealed that Tegaserod exerts effects on specific intracellular signaling pathways, particularly in contexts beyond its primary gastrointestinal indications. Notably, its anti-melanoma effects have been shown to be independent of serotonin signaling. nih.govresearchgate.netnih.gov

Impact on PI3K/Akt/mTOR Signaling Cascades

Tegaserod has been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade. medchemexpress.commedchemexpress.comnih.govresearchgate.netnih.govmedchemexpress.comchemondis.com This inhibitory action is considered crucial for its observed pro-apoptotic effects in certain cell lines, such as melanoma cells. nih.gov Studies have indicated that the pharmacological inhibition of the PI3K/Akt/mTOR pathway can replicate the apoptotic phenotype induced by Tegaserod, underscoring the significance of this pathway in its mechanism of action in these specific contexts. nih.gov

Effects on S6 Phosphorylation Pathways

A direct consequence of Tegaserod's impact on the PI3K/Akt/mTOR pathway is the blunting of S6 phosphorylation. medchemexpress.commedchemexpress.comnih.govresearchgate.netnih.govmedchemexpress.comchemondis.com This effect has been observed in various melanoma cell lines, including both BRAFV600E and BRAF wildtype variants. nih.govresearchgate.netnih.gov Ribosomal protein S6 (S6) is a downstream target of mTOR complex 1 (TORC1), and its phosphorylation is mediated by p70 S6 kinase. nih.gov Tegaserod specifically decreases the phosphorylation of p70 S6 at Thr421/Ser424. medchemexpress.commedchemexpress.com Furthermore, in vivo studies have corroborated these findings, demonstrating that Tegaserod suppresses p-S6 levels. medchemexpress.commedchemexpress.comresearchgate.netnih.gov It is important to note that, in these contexts, Tegaserod treatment did not significantly affect ERK phosphorylation, suggesting a selective impact on the PI3K/Akt/mTOR pathway rather than the MAPK pathway. researchgate.netnih.gov

Preclinical Pharmacodynamic Studies of Tegaserod

Gastrointestinal Motility Modulation

Tegaserod is known to stimulate the peristaltic reflex within the gastrointestinal tract. fda.govdrugbank.commedex.com.bdnih.govmims.comnih.govnih.gov In vivo studies have shown that it enhances basal motor activity and normalizes impaired motility across the entire GI tract. fda.govdrugbank.commedex.com.bdmims.com For instance, it has been observed to induce neuronally mediated contraction of the guinea-pig ileum. nih.gov

Preclinical studies in various animal models have demonstrated Tegaserod's ability to accelerate gastric emptying. In rodent and canine models, including a transgenic model of diabetes mellitus (C57BLKS/J db/db mice), Tegaserod effectively accelerates the gastric emptying of solids. kuleuven.benih.gov It has also been shown to reverse delays in gastric emptying experimentally induced by acoustic stress conditions in a dog model. kuleuven.be

A notable study using C57BLKS/J db/db mice, which exhibit delayed gastric emptying characteristic of diabetes mellitus, reported that Tegaserod at a dose of 0.1 mg/kg significantly accelerated the gastric emptying rate of glucose. This resulted in an 80% reduction in the fraction of the meal remaining in the stomach at 30 minutes. The gastrokinetic effects of Tegaserod were specifically blocked by GR11308, a 5-HT4 antagonist, confirming the 5-HT4 receptor-mediated mechanism of action. nih.gov Tegaserod has also been observed to stimulate gastric emptying under normal physiological conditions in animals. openaccessjournals.com

Table 1: Effects of Tegaserod on Gastric Emptying in C57BLKS/J db/db Mice

Treatment GroupGastric Emptying Rate (Fraction of meal remaining at 30 min)Change from Baseline (%)Mechanism Confirmed by
C57BLKS/J db/db mice (Control)Slower than control littermates nih.govN/AN/A
Tegaserod (0.1 mg/kg)Significantly accelerated nih.gov80% reduction nih.govBlocked by GR11308 (5-HT4 antagonist) nih.gov

Tegaserod has been shown to enhance transit in both the small and large intestines in animal models. kuleuven.be A study in canines indicated that Tegaserod enhanced phase II type activity in the small bowel. kuleuven.be In conscious guinea-pigs, subcutaneous administration of Tegaserod produced a dose-dependent prokinetic effect, leading to an approximate 40% increase in transit compared to vehicle. This effect was attenuated by piboserod (B1663627), a 5-HT4 antagonist. nih.gov Furthermore, in dogs, Tegaserod increased both small and large intestinal motility, characterized by the activation of small intestinal rhythmic contractions and prolonged colonic contractions, which correlated with enhanced transit of a radioactive tracer. openaccessjournals.com Preclinical evidence also suggests that Tegaserod can reduce the severity of colitis in animal models, indicating a protective effect in inflamed colons. nih.govresearchgate.netresearchgate.net

Table 2: Effects of Tegaserod on Intestinal Transit in Animal Models

Animal ModelEffect on TransitKey Findings
CanineEnhanced small bowel and large intestinal motility openaccessjournals.comkuleuven.beEnhanced phase II type activity in small bowel; activated small intestinal rhythmic contractions; prolonged colonic contractions; enhanced radioactive tracer transit openaccessjournals.comkuleuven.be
Guinea-pigIncreased colonic transit nih.govDose-dependent prokinetic effect (approx. 40% increase vs. vehicle); effect attenuated by piboserod (5-HT4 antagonist) nih.gov

Visceral Sensitivity Modulation

Tegaserod plays a role in inhibiting and moderating visceral sensitivity. fda.govdrugbank.commedex.com.bdpsu.eduopenaccessjournals.commims.comnih.govnih.gov It has been shown to attenuate sensory neurotransmission in the human rectum nih.gov and significantly reduce visceral pain originating from the colon in patients with functional dyspepsia. nih.govresearchgate.net

Preclinical studies have specifically investigated Tegaserod's impact on visceral sensitivity during colorectal distension in animal models. These studies confirm that Tegaserod moderates visceral sensitivity. fda.govmedex.com.bd In rats with visceral hypersensitivity, Tegaserod effectively inhibited the abdominal contraction response (AWR) to noxious rectal distension across all tested volumes, and this effect was independent of changes in compliance. nih.gov

Furthermore, Tegaserod demonstrated antinociceptive properties in a rat model of chronic visceral hypersensitivity. kuleuven.be It was observed to attenuate colonic sensitivity to intraluminal distension. kuleuven.be A randomized, double-blind, placebo-controlled study revealed that Tegaserod reduced the sensitivity to rectal distension in healthy subjects. nih.gov Mechanistically, Tegaserod decreased visceral sensitivity by inhibiting the colonic inflammation-induced expression of substance P (SP) and calcitonin gene-related peptide (CGRP) in the lumbosacral spinal cord of rats with colonic inflammation. nih.gov Additionally, Tegaserod dose-dependently attenuated c-Fos expression in various limbic system areas, including the anterior cingulate cortex, hypothalamus, thalamus, hippocampus, and amygdala, in rats with visceral hypersensitivity subjected to noxious rectal distension. nih.gov

Table 3: Effects of Tegaserod on Visceral Sensitivity in Animal Models

Animal ModelConditionKey Findings on Visceral Sensitivity
RatsVisceral Hypersensitivity (Rectal Distension) nih.govPotently inhibited abdominal contraction response (AWR) across all volumes nih.gov
RatsChronic Visceral Hypersensitivity kuleuven.beDemonstrated antinociceptive properties kuleuven.be
RatsColonic Inflammation nih.govDecreased visceral sensitivity by inhibiting SP and CGRP expression in lumbosacral spinal cord nih.gov
CatsRectal Mechanoreceptive Afferents kuleuven.beModulated sensitivity of intramural mechanoreceptive afferents kuleuven.be

Mechanisms of Visceral Nociception Attenuation

Fos protein, an inducible transcription factor, serves as a quantifiable marker for identifying neuronal populations activated by noxious stimuli. Tegaserod has been shown to dose-dependently prevent these sensory neurons in the dorsal horn of the lumbosacral spinal cord from being activated by colonic inflammation. researchgate.netnih.gov Substance P, released from primary sensory nociceptive neurons in response to noxious stimuli, plays a pivotal role in postsynaptic sensitization, particularly during and after gut inflammation. Tegaserod may contribute to reduced visceral sensitivity by inhibiting SP expression in the dorsal horn of the spinal cord. researchgate.netnih.gov

Furthermore, animal studies indicate that tegaserod can inhibit the abdominal contraction response elicited by noxious intestinal distention. nih.gov In human tissue, tegaserod has been observed to attenuate serosal nociceptor mechanosensitivity, suggesting that this inhibition of nociceptors may contribute to its efficacy in managing pain. bmj.combmj.com Beyond peripheral and spinal mechanisms, tegaserod may also exert analgesia through supraspinal pathways. It is hypothesized that activation of supraspinal 5-HT4 receptors by tegaserod triggers the release of opioids at supraspinal sites, which subsequently activates descending noradrenergic pathways leading to analgesia in the spinal cord. jnmjournal.org Studies in rats with visceral hypersensitivity have shown that tegaserod dose-dependently attenuates the number of c-Fos positive neurons in limbic structures, with the anterior cingulate cortex (ACC) exhibiting the most significant attenuation. nih.gov

The following table summarizes the observed reduction in c-Fos positive neurons in rat limbic structures following tegaserod administration:

Condition (Group)Brain RegionControl (Saline) c-Fos+ Neurons (Mean ± SD)Tegaserod (1.0 mg/kg) c-Fos+ Neurons (Mean ± SD)Reduction (%)p-value
Hypersensitivity (H)Overall Limbic283 ± 41162 ± 1643< 0.01
Hypersensitivity (H)ACC72 ± 1031 ± 858< 0.01
Control (C)Overall Limbic214 ± 13164 ± 2223< 0.01
Control (C)ACC48 ± 831 ± 735< 0.01

Data derived from studies on c-Fos expression in rat lumbosacral spinal cord and limbic structures. nih.gov

Anti-inflammatory and Protective Effects

Tegaserod demonstrates significant anti-inflammatory and protective effects within the GI tract, particularly in models of colonic inflammation. It has been shown to reduce the severity of colitis and exert a protective effect in inflamed colons in various animal models. nih.govresearchgate.netsemanticscholar.orgeurekaselect.comnih.gov This protective action includes the reduction of inflammation and acceleration of recovery from active colitis in mice. nih.govsemanticscholar.org

Influence on Colonic Inflammation in Animal Models

In preclinical models of colitis, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS) and trinitrobenzene sulfonic acid (TNBS), tegaserod administration, through epithelial 5-HT4R stimulation, has been shown to reduce disease activity and histological damage. nih.govresearchgate.net Specifically, treatment with tegaserod significantly accelerated recovery from DSS colitis compared to vehicle-treated animals, an effect that was reversible by a 5-HT4 antagonist. Similarly, in established TNBS colitis, tegaserod accelerated the recovery of the disease activity index, with this action also being inhibited by antagonist treatment. nih.gov

Modulation of Inflammation-Induced Factor Expression

Tegaserod's protective actions in inflamed colons extend to decreasing visceral sensitivity by inhibiting the colonic inflammation-induced expression of several factors in rats. nih.govsemanticscholar.org As detailed in the section on visceral nociception, this includes the reduction of Fos protein, substance P (SP), and calcitonin gene-related peptide (CGRP) expression in the lumbosacral spinal cord, which are typically elevated during colon inflammation. nih.govresearchgate.netnih.gov

Potential Role in Gastrointestinal Oxidative Stress Response

The anti-inflammatory effects associated with 5-HT4R activation, particularly by tegaserod, may involve enhancing the resistance of the epithelium to the detrimental effects of oxidative stress. nih.govresearchgate.net Oxidative stress and the subsequent epithelial apoptosis are recognized as critical features of inflammation, as observed in both DSS and TNBS colitis models. nih.govresearchgate.net In in vitro studies, tegaserod treatment protected CaCo-2 cells from apoptosis induced by the free radical donor hydrogen peroxide (H2O2), an effect that was sensitive to 5-HT4 antagonists. nih.govresearchgate.netresearchgate.net Oxidative stress is a central factor in various GI disorders and can lead to dysfunction of the enteric nervous system (ENS), with enteric neurons being particularly vulnerable to oxidative damage. mdpi.com

Neurogenesis and Neuroprotection Research

Research into tegaserod has also revealed its potential in promoting neurogenesis and offering neuroprotective properties. nih.govnih.gov Notably, tegaserod has been identified as a mimetic compound of polysialic acid (PSA), a glycan known for its roles in neural development and plasticity, and has shown activity in peripheral nerve regeneration. This PSA-mimicking activity is distinct from and independent of its established function as a 5-HT4R agonist. nih.govresearchgate.net

Studies in Enteric Nervous System Models (In Vitro and In Vivo)

In Vitro Studies: In in vitro models involving cultures of enteric neurons derived from fetal mice, 5-HT4 agonists, including tegaserod, have been shown to increase enteric neuronal development and survival while simultaneously decreasing apoptosis. nih.gov Specifically, tegaserod increased the number of neurons and the length of neurites in cultured neural crest-derived enteric neurons, indicating that activation of enteric neural 5-HT4 receptors promotes neurogenesis. nih.govphysiology.org Additionally, tegaserod was found to activate CREB (cAMP response element-binding protein) in these in vitro settings. nih.gov

In Vivo Studies: In vivo studies have provided further evidence for tegaserod's role in neurogenesis and neuroprotection within the enteric nervous system. In wild-type (WT) mice, but not in 5-HT4 receptor knock-out (KO) littermates, 5-HT4 agonists induced bromodeoxyuridine (BrdU) incorporation into cells that expressed markers of mature neurons (e.g., HuC/D, doublecortin), neural precursors (e.g., Sox10, nestin, Phox2b), or stem cells (e.g., Musashi-1). This finding suggests that 5-HT4 receptors are crucial for adult enteric neurogenesis. nih.gov Activation of enteric neural 5-HT4R has been confirmed to promote the in vivo formation of new enteric neurons. jnmjournal.org Furthermore, in models of impaired neural circuitry, such as after rectal transection and anastomosis in guinea pigs and rats, tegaserod promoted the regeneration of the damaged neural circuits and the recovery of distal gut reflexes. jnmjournal.org In a peripheral nerve regeneration model in mice, the local application of tegaserod at the site of injury enhanced functional recovery and improved histological outcomes compared to vehicle control. nih.govresearchgate.net

Exploration of Nervous System Repair Mechanisms

Emerging preclinical studies suggest that tegaserod may possess neuroprotective and neurogenic properties, particularly within the enteric nervous system (ENS) researchgate.netnih.gov. Research in 2009 reported neurogenesis and neuroprotective effects of tegaserod following in vitro and in vivo experiments on the enteric nervous system nih.gov.

Further investigations have identified tegaserod as a mimetic of polysialic acid (PSA), a glycan known to influence various cellular processes in the nervous system, including neuritogenesis, cell survival, migration, and synaptic activity nih.govdartmouth.eduresearchgate.netnih.gov. The PSA-mimicking activity of tegaserod has been demonstrated in cultures of central and peripheral nervous system cells of mice and was found to be independent of its 5-HT4 receptor agonist function nih.govdartmouth.eduresearchgate.netnih.gov. In an in vivo model of peripheral nerve regeneration, mice treated with tegaserod at the injury site showed enhanced recovery compared to control groups, evidenced by functional measurements and histological analysis nih.govdartmouth.eduresearchgate.netnih.gov. These findings suggest that tegaserod could potentially be repurposed for treating nervous system injuries nih.govdartmouth.eduresearchgate.netnih.gov.

In dose-response studies with motoneurons, Schwann cells, and cerebellar granule neurons (cGNs), tegaserod influenced neurite and process extension. Optimal effects were observed at 100 nM for all cell types, with effects declining at doses exceeding 100 nM and returning to control levels between 1 µM and 5 µM nih.gov.

Cardiovascular System Interactions (Preclinical and In Vitro Investigations)

Preclinical and in vitro studies have extensively investigated the interactions of tegaserod with the cardiovascular system, focusing on its effects on blood vessels, cardiac function, and platelet aggregation.

Effects on Isolated Coronary and Mesenteric Blood Vessels

Studies conducted on isolated coronary and mesenteric blood vessels from non-human primates and humans have shown that tegaserod does not induce vasoconstriction at concentrations approximately 100 times the human maximum plasma concentration (Cmax) drugbank.comfda.govrxlist.com. Furthermore, tegaserod demonstrated antagonism of 5-HT-mediated vasoconstriction through 5-HT1B receptors drugbank.comrxlist.com.

In rat thoracic aortic rings, which were pre-constricted with phenylephrine (B352888) or norepinephrine (B1679862), tegaserod produced vasorelaxation. The half-maximal inhibitory concentration (IC50) values for this effect were 6 and 64 times the human Cmax plasma concentrations, respectively drugbank.comrxlist.com. No effects were observed on the basal tone of aortic rings at concentrations up to 1000 times the human Cmax drugbank.comrxlist.com. In an anesthetized rat model used to measure macro- and micro-circulation of the colon, intraduodenal administration of tegaserod (at approximately 7 times the recommended dose based on Cmax) did not produce clinically relevant effects on blood pressure, heart rate, or vascular conductance drugbank.com.

Table 1: Effects of Tegaserod on Isolated Blood Vessels

Vessel Type (Species)Effect ObservedConcentration (relative to human Cmax)Citation
Coronary & Mesenteric (Non-human primates, humans)No vasoconstriction~100x drugbank.comfda.govrxlist.com
Rat Thoracic Aortic Rings (pre-constricted)Vasorelaxation (Phenylephrine)IC50: 6x drugbank.comrxlist.com
Rat Thoracic Aortic Rings (pre-constricted)Vasorelaxation (Norepinephrine)IC50: 64x drugbank.comrxlist.com
Rat Aortic Rings (basal tone)No effectUp to 1000x drugbank.comrxlist.com
Human Mesenteric Artery PreparationsNo vasoconstriction, inhibited 5-HT1B agonist responsesNot specified medscape.org
Porcine and Human Isolated Coronary Artery PreparationsNo contractile activitySupratherapeutic concentrations (up to 10-fold Cmax) nih.govfda.gov
Canine Coronary ArteriesSmall and variable contractile response (3 out of 6 preparations)Supratherapeutic concentrations (3 to 10 µM) nih.govfda.gov

Vasorelaxation Studies in Vascular Tissues

As noted above, tegaserod demonstrated vasorelaxant properties in pre-constricted rat thoracic aortic rings drugbank.comrxlist.com. This effect was observed at concentrations significantly higher than the human Cmax. Tegaserod also competitively inhibited responses triggered by serotonin (B10506) (5-HT) or the 5-HT1B agonist sumatriptan (B127528) in isolated human mesenteric artery preparations, further indicating its influence on vascular tone medscape.org.

Inotropic and Chronotropic Effects in Isolated Atrial Preparations

Tegaserod has been shown to exert positive inotropic effects (increased force of contraction) and positive chronotropic effects (increased heart rate) in isolated atrial preparations from various species, including pigs and mice with cardiac-specific overexpression of the human 5-HT4 serotonin receptor (5-HT4-TG) nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. In wild-type mice, no such effects were observed nih.govnih.govresearchgate.net.

In isolated, paced human atrial preparations, tegaserod increased the force of contraction. These contractile effects were blocked by GR 113808 and GR 125487, both 5-HT4 receptor antagonists, confirming the involvement of 5-HT4 receptors nih.govnih.govresearchgate.net. Tegaserod demonstrated reduced efficacy compared to serotonin in human atrial preparations, suggesting a partial agonistic action at 5-HT4 serotonin receptors in this model nih.govnih.govresearchgate.net. The mechanism of action in human atrial preparations is proposed to involve cyclic adenosine (B11128) monophosphate (cAMP)-dependent phosphorylation of cardiac regulatory proteins nih.govresearchgate.net. The potency and efficacy of tegaserod to increase the force of contraction were enhanced in the presence of cilostamide, a phosphodiesterase III inhibitor nih.govresearchgate.net.

Table 2: Inotropic and Chronotropic Effects of Tegaserod in Isolated Atrial Preparations

Preparation Type (Species)Effect ObservedReceptor InvolvementNotesCitation
Left Atrial (5-HT4-TG mice)Positive Inotropic5-HT4Concentration- and time-dependent; antagonized by GR 125487 nih.govnih.govresearchgate.netresearchgate.net
Right Atrial (5-HT4-TG mice)Positive Chronotropic5-HT4Concentration- and time-dependent; antagonized by GR 125487 nih.govnih.govresearchgate.netresearchgate.net
Left/Right Atrial (Wild-type mice)No effectN/A nih.govnih.govresearchgate.net
Human Right AtrialIncreased force of contraction5-HT4Attenuated by GR 125487; less pronounced efficacy than serotonin or isoprenaline; partial agonist nih.govnih.govresearchgate.net
Pig AtrialPositive Inotropic & ChronotropicNot explicitly statedTegaserod as effective as serotonin in right atrium, less effective in left atrium for force of contraction nih.gov

In Vitro Platelet Aggregation Studies

In vitro investigations have explored the potential of tegaserod and its main metabolite, M29, to influence platelet aggregation. In one in vitro study, tegaserod, at concentrations up to 10 times the maximum plasma concentration (Cmax) at the recommended dose, significantly increased platelet aggregation in a concentration-dependent manner, ranging from 11% to 74% compared to a control vehicle, with potentiation by various agonists drugbank.comfda.govrxlist.com. The M29 metabolite, at concentrations up to 0.6 times its Cmax, also showed a 5% to 16% increase in platelet aggregation compared to the control vehicle drugbank.comfda.govrxlist.com.

However, other in vitro studies have yielded conflicting or inconclusive results regarding tegaserod's effect on platelet aggregation. Some research indicates that while preincubation with tegaserod resulted in mild but statistically significant increases in platelet aggregation induced by various agonists (adenosine diphosphate, collagen, epinephrine, or serotonin), these effects were mostly observed at supratherapeutic concentrations nih.gov. Additionally, one study found that thrombopoietin, a positive control, significantly increased platelet aggregation, whereas tegaserod did not, using the same platelet-rich plasma samples nih.gov. The clinical implications of these in vitro platelet aggregation results remain unclear drugbank.comfda.govrxlist.com.

Table 3: In Vitro Platelet Aggregation Effects of Tegaserod

CompoundConcentration (relative to Cmax)Effect on Platelet Aggregation (compared to control)NotesCitation
TegaserodUp to 10x CmaxSignificant increase (11-74%)Concentration-dependent, potentiated by agonists drugbank.comfda.govrxlist.com
M29 MetaboliteUp to 0.6x M29 CmaxIncrease (5-16%) drugbank.comfda.govrxlist.com
TegaserodSupratherapeutic concentrationsMild but statistically significant increasesInduced by ADP, collagen, epinephrine, or serotonin nih.gov
TegaserodUp to 10-fold CmaxNo statistically significant increaseCompared to positive control (thrombopoietin) nih.gov

Tegaserod Metabolism Research

Metabolic Pathways Identification and Elucidation

Tegaserod is metabolized principally through two distinct routes: a hydrolysis pathway that is followed by oxidation and conjugation, and a direct glucuronidation pathway. nih.govfda.gov

The main metabolic pathway for tegaserod is a presystemic, non-enzymatic, acid-catalyzed hydrolysis that occurs in the stomach. nih.govnih.gov This initial step is followed by enzymatic oxidation and subsequent conjugation with glucuronic acid. nih.govnih.gov This multi-step process results in the formation of the principal circulating metabolite of tegaserod, identified as 5-methoxyindole-3-carboxylic acid glucuronide, also known as the M29 metabolite. nih.govfda.govnih.gov This pathway is significant as it accounts for a substantial portion of the metabolism of an orally administered dose.

A second metabolic route for tegaserod involves direct glucuronidation. nih.govfda.gov This phase II metabolic process attaches a glucuronic acid moiety directly to the tegaserod molecule. wikipedia.orgijpcbs.com This pathway leads to the generation of three distinct isomeric N-glucuronides. nih.govfda.gov In vitro studies using human liver and small intestine slices have identified these metabolites, suggesting that the small intestine contributes to the presystemic metabolism of tegaserod via this route. nih.gov

Table 1: Principal Metabolic Pathways of Tegaserod

Pathway Name Initial Step Subsequent Steps Key Outcome/Metabolite Location
Acid-Catalyzed Hydrolysis Pathway Presystemic acid-catalyzed hydrolysis nih.govnih.gov Oxidation and Conjugation nih.govnih.gov Formation of 5-methoxyindole-3-carboxylic acid glucuronide (M29) nih.gov Stomach (initial hydrolysis) nih.govfda.gov
Direct Glucuronidation Pathway Direct attachment of glucuronic acid nih.govfda.gov - Generation of three isomeric N-glucuronides nih.govnih.gov Liver and Small Intestine nih.gov

Metabolite Characterization and Pharmacological Activity

The primary metabolite found in human plasma is 5-methoxyindole-3-carboxylic acid glucuronide (M29). nih.govnih.gov It is the end-product of the acid-catalyzed hydrolysis, oxidation, and conjugation pathway. fda.govnih.gov Following oral administration, the remaining one-third of the dose that is not excreted unchanged in the feces is primarily excreted in the urine as this main metabolite. fda.gov

The pharmacological activity of the main metabolite, M29, has been assessed. In vitro studies have demonstrated that 5-methoxyindole-3-carboxylic acid glucuronide has a negligible affinity for the 5-HT4 receptors. nih.govfda.gov Consequently, this main metabolite is considered to be devoid of promotile activity, meaning it does not contribute to the therapeutic effects of the parent drug. nih.gov

In addition to the main M29 metabolite, other minor metabolites have been identified.

O-desmethyl tegaserod: In vitro studies with human liver microsomes showed that tegaserod can be metabolized to O-desmethyl tegaserod, although at a low rate. This reaction was found to be formed by the cytochrome P450 enzyme CYP2D6. nih.gov

N-glucuronides: The direct glucuronidation pathway produces three isomeric N-glucuronides at the guanidine (B92328) nitrogens, which have been designated as M43.2, M43.8, and M45.3. nih.govnih.gov Studies using human liver slices identified M43.8 as the major metabolite formed through this direct conjugation route. nih.gov Human small intestine slices were also shown to produce these N-glucuronides. nih.gov

Table 2: Characterization of Key Tegaserod Metabolites

Metabolite Name Metabolic Pathway Pharmacological Activity Notes
5-methoxyindole-3-carboxylic acid glucuronide (M29) Acid-Catalyzed Hydrolysis, Oxidation, Conjugation nih.govnih.gov Negligible affinity for 5-HT4 receptors; devoid of promotile activity. nih.govfda.gov Main circulating metabolite in human plasma. nih.gov
O-desmethyl tegaserod Cytochrome P450-mediated oxidation nih.gov Not specified Formed at a low rate in human liver microsomes via CYP2D6. nih.gov
Isomeric N-glucuronides (M43.2, M43.8, M45.3) Direct Glucuronidation nih.govnih.gov Not specified M43.8 is the major metabolite from this pathway in human liver slices. nih.gov

In Vitro Metabolic Transformation Studies

In vitro studies using human liver and intestinal preparations have been instrumental in elucidating the metabolic pathways of tegaserod. These investigations have successfully identified the primary metabolites and the enzymatic systems responsible for the biotransformation of this compound.

Research conducted on human liver microsomes revealed that tegaserod is metabolized to O-desmethyl tegaserod, although at a low rate. nih.gov Further experiments using cDNA-expressed cytochrome P450 enzymes identified CYP2D6 as the specific enzyme responsible for this O-demethylation reaction. nih.gov This finding was substantiated by inhibition studies where quinidine, a known inhibitor of CYP2D6, was shown to block the formation of O-desmethyl tegaserod in human liver microsomes. nih.gov

Studies utilizing human liver slices provided a broader view of tegaserod's metabolism, highlighting direct N-glucuronidation as a significant pathway. nih.gov In this process, glucuronic acid is conjugated to the guanidine nitrogens of the tegaserod molecule, resulting in the formation of several N-glucuronide metabolites, identified as M43.2, M43.8, and M45.3. nih.gov Among these, M43.8 was determined to be the major metabolite formed in human liver slices. nih.gov

Interestingly, similar metabolic activity was observed in human small intestine slices, which also produced the N-glucuronide conjugates of tegaserod. nih.gov This suggests that the small intestine may contribute to the presystemic metabolism, or the metabolism that occurs before the drug reaches systemic circulation. nih.gov

Another significant metabolite, 5-methoxyindole-3-carboxylic acid (M29.0), which is the main metabolite found in human plasma, was also generated in in vitro systems. nih.gov Its formation involves a multi-step process that begins with a non-enzymatic, acid-catalyzed hydrolysis of tegaserod. This is followed by enzymatic oxidation and subsequent conjugation with glucuronic acid to form the final M29.0 metabolite. nih.gov

The following tables summarize the key findings from these in vitro metabolic studies of tegaserod.

Table 1: In Vitro Metabolism of Tegaserod in Human Liver Preparations

Preparation Metabolic Pathway Metabolite(s) Formed Primary Enzyme(s) Involved
Liver Microsomes O-demethylation O-desmethyl tegaserod CYP2D6
Liver Slices N-glucuronidation M43.2, M43.8, M45.3 Glucuronosyltransferases
Liver Slices Hydrolysis, Oxidation, Glucuronidation 5-methoxyindole-3-carboxylic acid (M29.0) Acid-catalyzed, Oxidases, Glucuronosyltransferases

Table 2: In Vitro Metabolism of Tegaserod in Human Intestinal Preparations

Preparation Metabolic Pathway Metabolite(s) Formed Potential Contribution
Small Intestine Slices N-glucuronidation N-glucuronides Contributes to presystemic metabolism

Chemical Synthesis and Impurity Profiling of Tegaserod

Early Synthetic Methodologies for Tegaserod

Early synthetic routes for Tegaserod, such as the one described in U.S. Pat. No. 5,510,353, involved the coupling of 5-methoxy-indole-3-carboxaldehyde (5-MICHO) and N-pentyl-N′-amino-guanidine hydroiodide (AGP-HI) nih.govsigmaaldrich.com. This reaction was typically carried out in methanol (B129727) in the presence of concentrated hydrochloric acid (HCl) nih.govsigmaaldrich.com. A general method from the literature also described the condensation of aminoguanidines with indole-3-carbaldehydes in methanol under acidic conditions (pH 3-4) nih.gov.

Development of High-Purity Synthesis Processes

Subsequent advancements in Tegaserod synthesis have focused on developing processes that yield high purity (typically 95% or more, with some methods achieving 98-99% or even 99.70%) without the need for chromatographic purification fishersci.atnih.govsigmaaldrich.comnih.gov. A preferred modern approach involves a two-step process:

Coupling Reaction: S-methyl-isothiosemicarbazide or its salts (e.g., hydroiodide) are coupled with 5-methoxy-indole-3-carboxaldehyde to form 1-((5-methoxy-1H-indol-3-yl)methylene)-S-methyl-isothiosemicarbazide fishersci.atnih.govsigmaaldrich.com. This initial step can achieve nearly quantitative yields, sometimes approaching 100% sigmaaldrich.com.

Amine Reaction: The intermediate from the first step is then reacted with n-pentyl amine to form the tegaserod free base fishersci.atnih.govsigmaaldrich.com. This step has been reported to yield products with high HPLC purity, such as 95% sigmaaldrich.com.

Following the formation of the tegaserod free base, it is commonly converted into its maleate (B1232345) salt, which is the commercially available form fishersci.atnih.govsigmaaldrich.comnih.gov. This salt formation step often further enhances purity, with reported values reaching 99.16% or 99.89% by HPLC fishersci.atsigmaaldrich.comnih.gov. Some processes also describe preparing tegaserod base by reacting AGP-HI and 5-MICHO in water under acidic or basic conditions, followed by conversion to the maleate salt nih.govuni.lu. The development of one-pot synthesis strategies has also been explored to streamline the process and improve efficiency nih.gov.

Utilization of Specific Reagents and Reaction Conditions in Synthesis

The synthesis of Tegaserod employs a range of specific reagents and carefully controlled reaction conditions to achieve desired purity and yield.

Key Reactants:

5-methoxy-indole-3-carboxaldehyde (5-MICHO): A crucial indole (B1671886) derivative that serves as a primary building block fishersci.atnih.govsigmaaldrich.comnih.govuni.lu.

S-methyl-isothiosemicarbazide or its salts: Commonly used salts include hydroiodide, hydrohalides, and sulfonates such as methanesulfonate, benzenesulfonate, or p-toluenesulfonate fishersci.atnih.govsigmaaldrich.com.

n-pentyl amine: Reacts with the intermediate to form the final tegaserod structure fishersci.atnih.govsigmaaldrich.com.

N-pentyl-N′-amino-guanidine hydroiodide (AGP-HI): Used in some synthetic routes, particularly earlier ones, in conjunction with 5-MICHO nih.govuni.lu. However, newer processes often aim to avoid its use nih.gov.

Solvents:

Methanol: A frequently employed organic solvent for both early and improved synthetic methods fishersci.atnih.govsigmaaldrich.comnih.gov.

Other organic solvents: These can include C1-C8 alcohols, acetonitrile (B52724), C2-C8 ethers, or C3-C8 esters nih.govsigmaaldrich.com.

Water: Utilized in reactions conducted under acidic or basic conditions, or within two-phase systems alongside water-immiscible organic solvents like ethyl acetate (B1210297), toluene, or isopropyl alcohol (IPA) fishersci.atwikipedia.orgnih.gov.

Bases and Acids:

Organic bases: Triethylamine (TEA) is a common choice fishersci.atnih.govsigmaaldrich.comnih.gov.

Inorganic bases: Examples include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), sodium hydroxide (B78521) (NaOH), and sodium bicarbonate (NaHCO3) fishersci.atnih.gov.

Acids: Hydrochloric acid (HCl) was used in early methods and for pH adjustment fishersci.atsigmaaldrich.comnih.gov. Maleic acid is critical for forming the maleate salt and can also act as a catalyst or acid in one-pot processes fishersci.atsigmaaldrich.comnih.gov.

Reaction Conditions:

Temperature: Reactions typically proceed at room temperature (25-30°C) for initial coupling steps, while subsequent reactions may involve reflux (e.g., 66°C for 4 hours in methanol) nih.govsigmaaldrich.com.

Stirring: Reaction mixtures are generally stirred for several hours (e.g., 2 hours for coupling) to ensure complete reaction nih.gov.

pH Control: Maintaining specific pH levels is crucial, especially in aqueous systems, with pH 4 often targeted when using HCl, or controlled by the presence of various bases fishersci.atnih.gov.

Purification: Common purification techniques include filtration, washing with various solvents (e.g., ethyl acetate, water, methanol), and recrystallization from solvents like methanol to enhance the final product's purity fishersci.atsigmaaldrich.comnih.gov.

Impurity Detection, Synthesis, and Characterization

Identification of Process-Related Impurities

The detection and control of impurities are paramount in pharmaceutical manufacturing. In the production of Tegaserod maleate, three unknown process-related impurities have been identified, present at levels typically below 0.1% (ranging from 0.05% to 0.1%) wikipedia.orgnih.gov. These impurities are initially detected and quantified using analytical techniques such as reverse-phase high-performance liquid chromatography (HPLC) wikipedia.orgnih.gov.

Preliminary identification of these impurities is often achieved through liquid chromatography-mass spectrometry (LCMS), which provides crucial information about their molecular mass wikipedia.orgnih.gov. For instance, one specific impurity has been characterized by a relative retention time (RRT) of 1.06 and a molecular weight of 403 nih.gov. Regulatory guidelines mandate that all impurities exceeding 0.1% must be identified and thoroughly characterized nih.gov. Pharmaceutical reference standards, including pharmacopeial and non-pharmacopeial impurities, metabolites, stable isotope products, and nitrosamines, are utilized for quality control, method validation, and stability studies probes-drugs.orgnih.gov.

Design and Execution of Impurity Synthesis

To confirm the identity of detected impurities and understand their formation pathways, researchers often undertake the targeted synthesis of these compounds. Based on the molecular mass information obtained from LCMS, hypothetical structures for the unknown impurities are proposed wikipedia.orgnih.gov. Subsequently, specific synthetic experiments are designed and executed to produce these proposed impurity structures wikipedia.orgnih.gov.

Once synthesized, the relative retention times (RRTs) of these laboratory-prepared impurity standards are compared and matched with those of the unknown impurities observed in the bulk Tegaserod drug substance nih.gov. This matching process confirms the identity of the impurities. Furthermore, impurities can be enriched from the filtrates of isolated compounds or generated by subjecting the main compound to stressed conditions, such as extreme temperatures or varying acidic or basic environments, to investigate their stability and formation mechanisms nih.gov. For example, a patent describes the synthesis of a "tegaserod dimer impurity," involving multiple steps and the use of various organic solvents, chlorinating agents, bases, and reducing agents uni.lu.

Structural Elucidation of Synthesized Impurities

Structural elucidation is the process of determining the chemical structure of an unknown compound, which is crucial for characterizing impurities. For the unknown impurities identified in Tegaserod, a comprehensive approach typically involves a combination of advanced analytical techniques. biomedres.usijrti.orgpharmapure.co.uk

Initially, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for preliminary identification, providing crucial information about the molecular mass of the impurities. ijrti.orgresearchgate.net Based on the mass data and knowledge of the synthesis pathway, potential structures for the impurities can be proposed. researchgate.net

To confirm these proposed structures, the impurities are often synthesized in larger quantities or enriched from existing samples, and then subjected to in-depth spectroscopic analysis. The primary techniques for definitive structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecular skeleton and functional groups. researchgate.neteuropa.eu

Mass Spectrometry (MS): Beyond providing molecular weight, high-resolution MS and tandem MS (MS/MS) experiments offer fragmentation patterns that aid in piecing together the molecular structure. ijrti.orgresearchgate.neteuropa.eu

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule by analyzing their vibrational modes. europa.eu

Elemental Analysis (CHNS): This technique determines the elemental composition (carbon, hydrogen, nitrogen, sulfur) of the compound, providing empirical formula information. pharmapure.co.ukeuropa.eu

Through the judicious application of these techniques, the precise chemical structures of synthesized impurities can be unequivocally confirmed, ensuring a thorough understanding of the purity profile of Tegaserod. researchgate.net

Structural Analysis and Polymorphism Research of Tegaserod

Investigation of Crystalline Forms

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are known as polymorphs and can exhibit different physicochemical properties.

Research into the solid-state chemistry of tegaserod has led to the identification of several polymorphic forms of both the free base and its salts. The specific crystalline form obtained is often dependent on the solvent system and conditions used during crystallization. For instance, different crystalline forms of tegaserod maleate (B1232345), the commercially available salt, have been identified. The process for preparing various tegaserod salts often involves reacting a specific crystalline form of tegaserod base with an acid, such as maleic acid, in a suitable solvent.

The various polymorphic forms of tegaserod and its salts have been characterized using a range of analytical techniques to compare their spectroscopic and thermal properties. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are instrumental in distinguishing between different polymorphs. For example, the melting points of tegaserod maleate and tegaserod base have been reported to be approximately 190°C and 124°C, respectively. These differences in thermal behavior are indicative of distinct crystal lattice arrangements. Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can also reveal subtle differences in the molecular conformations and intermolecular interactions within the different crystal structures.

Tautomeric Form Investigations

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. Tegaserod has been shown to exist in different tautomeric forms. Specifically, research has indicated that tegaserod exists in the tautomeric form II in both its free base form and as a monohydrate. rsc.orgresearchgate.net This finding is significant as the tautomeric form can influence the molecule's chemical reactivity and its ability to interact with biological targets.

Salt Form Research

The formation of salts is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug, such as its solubility and stability.

Besides the commercially available maleate salt, other salt forms of tegaserod have been synthesized and characterized. These include the nicotinate (B505614), hydrobromide, fumarate, and oxalate (B1200264) salts. rsc.orgresearchgate.netgoogle.com The chemical designation for tegaserod maleate is 3-(5-methoxy-1H-indol-3-ylmethylene)-N-pentylcarbazimidamide hydrogen maleate. fda.gov Each salt form possesses a unique crystal structure and, consequently, distinct physicochemical properties.

A key driver for investigating different salt forms is to enhance the aqueous solubility of the drug, which can, in turn, improve its bioavailability. Comparative studies have revealed significant differences in the aqueous solubility of various tegaserod salts. Notably, tegaserod nicotinate has been found to have a six-fold greater aqueous solubility than the marketed tegaserod maleate (form A). rsc.orgresearchgate.net Tegaserod maleate itself is described as being very slightly soluble in water. fda.gov The poor aqueous solubility of some forms can impact the drug's dissolution rate, which is a critical factor for its absorption in the gastrointestinal tract. google.com

Structure Activity Relationship Sar Studies of Tegaserod

Pharmacophore Elucidation for 5-HT4 Receptor Agonism

The agonistic activity of Tegaserod at the 5-HT4 receptor is driven by a specific pharmacophore. General pharmacophore models for 5-HT4 agonists typically involve an aromatic system, a hydrogen-bond acceptor group, and a basic group. nih.gov Tegaserod, as an indole (B1671886) carbazimidamide, embodies these features, with the indole nucleus and the carbazimidamide moiety being critical for its activity. nih.gov

Detailed studies have revealed that the aromatic center of the indole ring is essential for binding. figshare.com Furthermore, an electronegative atom, such as the indole ring nitrogen or the anisole (B1667542) ether oxygen, positioned adjacent to the ring, plays a significant role, and its precise distance from the basic sidechain nitrogen is considered important for optimal interaction with the 5-HT4 receptor. figshare.com

Tegaserod demonstrates potent agonistic activity at 5-HT4 receptors. It has been reported to be approximately four times more potent than serotonin (B10506) (5-HT) in stimulating 5-HT4 receptors in the gastrointestinal tract. guidetopharmacology.org Quantitative data on its potency and binding affinity are summarized in the table below:

CompoundReceptor (Species/Variant)Assay TypepEC50 (Potency)Intrinsic Activity (IA) (% 5-HT max)pKi (Binding Affinity)Reference
TegaserodHuman 5-HT4(c)cAMP accumulation9.0, 8.7, 7.8>100%, 99%, 71%-
TegaserodHuman 5-HT4(c)cAMP accumulation8.6--
TegaserodHuman 5-HT4bLuciferase-basedEC50 = 0.3 nM--
TegaserodHuman 5-HT4(c)Binding--8.4 ± 0.1
TegaserodHuman 5-HT4(c)Binding--8.6
Tegaserod5-HT4 (splice variants)Binding--7.38-7.91
TegaserodGuinea pig colonContraction8.365%-

Structural Determinants for 5-HT2B Receptor Antagonism

Beyond its agonistic role at 5-HT4 receptors, Tegaserod also functions as an antagonist at the 5-HT2B receptor. researchgate.netguidetomalariapharmacology.orgnih.gov This dual activity is a significant aspect of its pharmacological profile. Tegaserod exhibits considerable binding affinity for human recombinant 5-HT2B receptors, with a reported pKi of 8.4, which is notably identical to its affinity for the human 5-HT4(c) receptor. nih.gov

The antagonistic activity at 5-HT2B receptors has been functionally confirmed; for instance, Tegaserod potently inhibited 5-HT-mediated contraction in the rat isolated stomach fundus with a pA2 value of 8.3. nih.gov While Tegaserod primarily targets 5-HT4 and 5-HT2B, it also shows affinity for other serotonin receptor subtypes, including 5-HT1D, 5-HT2A, 5-HT2C, and 5-HT7. guidetopharmacology.org Its selectivity for the 5-HT4(c) receptor is approximately 8-fold over 5-HT2A and 25-fold over 5-HT2C. Some studies suggest that the ability of Tegaserod to alleviate abdominal pain in irritable bowel syndrome (IBS) patients may be partly attributable to its actions on 5-HT2A, 5-HT2B, and 5-HT2C receptors located in the central nervous system (CNS).

Comparative SAR within the Indole Carbazimidamide Class

Tegaserod is a prominent member of the indole carbazimidamide class, a group of compounds specifically designed as potent and selective 5-HT4 receptor agonists. guidetopharmacology.orgnih.gov Extensive SAR studies within this class have involved synthesizing and evaluating numerous substituted indole carbazimidamides to understand their 5-HT4 agonistic activity and selectivity against other 5-HT receptors.

These studies have successfully identified highly potent full and partial 5-HT4 receptor agonists within this chemical class. For example, certain indole carbazimidamide derivatives have demonstrated superior potency compared to serotonin itself, being 4 to 6 times more potent.

A comparative analysis of Tegaserod with other established 5-HT4 agonists, such as cisapride, prucalopride, mosapride, and the more selective TD-8954 (Velusetrag), highlights varying affinities and potencies:

CompoundPubChem CIDHuman 5-HT4(c) Receptor Binding (pKi)Human 5-HT4b Receptor Potency (EC50)Reference
TD-8954118426339.4-
Tegaserod1354094538.60.3 nM
Prucalopride1606707.641.0 nM
Cisapride27697.169.9 nM
Mosapride42796.8256.4 nM
Serotonin53624366.9 ± 0.1155.0 nM
Zacopride68764-616.0 nM
Metoclopramide4168-7.4 µM
RS673339819717-11.0 nM

Influence of Chemical Modifications on Receptor Selectivity and Potency

The core structure of Tegaserod, an indole linked to a carbazimidamide, is fundamental to its activity. The 5-methoxy group on the indole ring is a critical structural element. Research into analogues, particularly within indole-containing amidinohydrazones, has shown that modifications at various positions of the indole moiety (C4-C7) can significantly influence potency. The presence of a 5-methoxy group, as seen in Tegaserod, is associated with active compounds.

Application of Molecular Modeling and Computational Chemistry in SAR

Molecular modeling and computational chemistry techniques have played a vital role in deciphering the SAR of Tegaserod and related 5-HT4 agonists. These methods have facilitated the definition of three-dimensional pharmacophores for 5-HT4 agonists, providing insights into the spatial arrangement of functional groups necessary for receptor binding. nih.gov

Conformational studies of known 5-HT4 receptor agonists, such as serotonin and zacopride, have been instrumental in identifying initial pharmacophore models and in constructing a detailed 3D map of the 5-HT4 agonist recognition site. nih.gov Quantitative Structure-Activity Relationship (QSAR) approaches, including Comparative Molecular Field Analysis (CoMFA), have been applied to analyze 5-HT4 agonist binding sites. These studies have underscored the importance of steric, electrostatic, and lipophilic properties of the ligand in determining its interaction with the receptor. figshare.com

Furthermore, QSAR studies utilizing molecular orbital-derived descriptors have been employed, revealing some parallels between 5-HT3 and 5-HT4 receptor binding requirements. figshare.com The active analogue approach has also been used to investigate the binding requirements of both 5-HT3 and 5-HT4 receptors, highlighting distinctions such as the precise positioning of the sidechain protonated nitrogen atom and the presence of an additional hydrophobic pocket in the 5-HT4 receptor binding site. figshare.com

Analytical Methodologies for Tegaserod Research

Chromatographic Analytical Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of Tegaserod and its related substances in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantitative determination and purity assessment of Tegaserod maleate (B1232345) in bulk and solid dosage formulations. rjpbcs.comresearchgate.net

A rapid reverse-phase HPLC method has been developed utilizing a SUPLEX PKB-100 C18 column (25 cm x 4.6 mm ID, 5 μm particle size) for chromatographic separation. rjpbcs.com The eluents are monitored at a wavelength of 277 nm. rjpbcs.comresearchgate.net The mobile phase consists of a mixture of acetonitrile (B52724), 0.05 M potassium phosphate (B84403) buffer (pH 3.0, containing 0.005 M 1-Octanesulphonic acid sodium salt), and methanol (B129727) in a ratio of 50:22:28. rjpbcs.comresearchgate.net This method has demonstrated a linear response (r = 0.9999) within the concentration range of 25-75 μg/ml. rjpbcs.comresearchgate.net A key advantage of this method is its selectivity, enabling the differentiation of the parent drug from its degradation products (after hydrolysis, photolysis, or chemical oxidation) and excipients. rjpbcs.comresearchgate.net The method also shows good recoveries, averaging 99.45%, with a relative standard deviation (RSD) of ≤ 1.0%. rjpbcs.comresearchgate.net

Another HPLC method for Tegaserod content analysis in nanoemulsions has been adapted from existing quantitative analysis procedures. This method typically employs an Agilent 1290 Infinity system equipped with a C18 column and a diode-array detector. nih.gov

Table 3: HPLC Methodologies for Tegaserod Maleate

ParameterDetailsSource
ColumnSUPLEX PKB-100 C18 (25 cm x 4.6 mm ID, 5 μm) rjpbcs.com
Detection Wavelength277 nm rjpbcs.comresearchgate.net
Mobile PhaseAcetonitrile: 0.05 M potassium phosphate buffer (pH 3.0, with 0.005 M 1-Octanesulphonic acid sodium salt): Methanol (50:22:28) rjpbcs.comresearchgate.net
Linear Range25-75 μg/ml rjpbcs.comresearchgate.net
Correlation Coefficient0.9999 rjpbcs.comresearchgate.net
Average Recovery99.45% rjpbcs.comresearchgate.net
RSD≤ 1.0% rjpbcs.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a highly sensitive and selective technique extensively used for the estimation of Tegaserod in complex biological matrices such as human and horse plasma. researchgate.netnih.govoup.comvetfolio.com

Several LC-MS/MS methods have been developed for Tegaserod quantification. One such method for human plasma utilizes atorvastatin (B1662188) as an internal standard and involves solid-phase extraction (SPE) using Water's Oasis® HLB cartridges. researchgate.net Chromatographic separation is achieved on an XTerra MS C18 column (100 mm × 2.1 mm i.d., 3.5 μm particle size) with an isocratic mobile phase composed of acetonitrile and 0.2% formic acid in water (50:50, v/v) at a flow rate of 0.3 ml/min. researchgate.net Detection is performed using multiple reaction monitoring (MRM) in positive mode, with transitions of m/z 302.2 for Tegaserod and 173.2 for its product ion, and m/z 559.0 for atorvastatin and 439.7 for its product ion. This method exhibits a linear range of 0.2–20.0 ng/ml. researchgate.net

Another LC-MS/MS method for human plasma employs diazepam as an internal standard. nih.gov Plasma samples are extracted with ethyl acetate (B1210297) after pH adjustment. Separation occurs on a reversed-phase C18 column with a mobile phase of methanol: 5 mM ammonium (B1175870) acetate (75:25, v/v), adjusted to pH 3.5 with glacial acetic acid. nih.gov MRM transitions are measured at m/z 302.5 and 173.2 for Tegaserod, and m/z 285.4 and 193.2 for diazepam. This method has a lower limit of quantification (LLOQ) of 0.05 ng/ml and a linear range of 0.05-8.0 ng/ml. nih.gov

LC-MS has also been applied to quantify Tegaserod in horse plasma. This approach involves solid-phase extraction and electrospray ionization in MRM mode, using azaperone (B1665921) as an internal standard. vetfolio.com Tegaserod is detected by positive mode ionization with a fragment m/z of 302.1 and MS-MS transitions of 173, 158, 285, and 145. The calibration curve for this method ranges from 0.10 to 10 ng/ml, with an LLOQ of approximately 0.1 ng/ml. vetfolio.com

Table 4: LC-MS/MS Methodologies for Tegaserod Quantification in Plasma

ParameterMethod 1 (Human Plasma)Method 2 (Human Plasma)Method 3 (Horse Plasma)Source
Internal StandardAtorvastatinDiazepamAzaperone researchgate.netnih.govvetfolio.com
Extraction MethodSolid Phase Extraction (Water's Oasis® HLB)Liquid-Liquid Extraction (Ethyl Acetate)Solid Phase Extraction researchgate.netnih.govvetfolio.com
ColumnXTerra MS C18 (100mm×2.1mm i.d., 3.5μm)Reversed-phase C18N/A (LC-MS system) researchgate.netnih.govvetfolio.com
Mobile PhaseAcetonitrile: 0.2% Formic Acid in Water (50:50, v/v)Methanol: 5 mM Ammonium Acetate (75:25, v/v, pH 3.5)N/A (Electrospray Ionization) researchgate.netnih.govvetfolio.com
Flow Rate0.3 ml/minN/AN/A researchgate.net
Detection ModePositive MRMPositive MRMPositive MRM researchgate.netnih.govvetfolio.com
Tegaserod m/z (Precursor, Product)302.2, 173.2302.5, 173.2302.1 (Product ions: 173, 158, 285, 145) researchgate.netnih.govvetfolio.com
IS m/z (Precursor, Product)Atorvastatin: 559.0, 439.7Diazepam: 285.4, 193.2Azaperone: 328.4 researchgate.netnih.govvetfolio.com
Linear Range0.2–20.0 ng/ml0.05-8.0 ng/ml0.10-10 ng/ml researchgate.netnih.govvetfolio.com
LLOQN/A0.05 ng/ml0.1 ng/ml nih.govvetfolio.com

Development of Stability-Indicating HPLC Methods

The development of stability-indicating High-Performance Liquid Chromatography (HPLC) methods is essential for monitoring the purity and stability of Tegaserod and its formulations. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and excipients, even under stressed conditions. Forced degradation studies are typically conducted to generate these degradation products by exposing the drug substance or product to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments rjpbcs.combiomedres.usnih.govopenaccessjournals.com.

A notable stability-indicating HPLC method for Tegaserod maleate utilizes a SUPLEX PKB-100 C18 column (25 cm x 4.6 mm ID, 5 µm particle size). The mobile phase consists of a mixture of 0.05 M potassium phosphate buffer, methanol, and acetonitrile in a ratio of 50:22:28, with detection performed at a wavelength of 277 nm. This method demonstrated linearity over a concentration range of 25-75 µg/mL with a correlation coefficient (r) of 0.9999. The mean percentage recovery for Tegaserod was found to be 99.45%, indicating high accuracy. The method's specificity was confirmed by its ability to resolve Tegaserod from its degradation products following forced degradation studies. For instance, in sodium hydroxide (B78521) (NaOH) treatment, a degraded peak was observed at a retention time of 4.91 minutes, while Tegaserod eluted at 10.00 minutes, and maleic acid at 3.73 minutes. The relative standard deviation (RSD) values were consistently below 2.0%, highlighting the method's precision and the stability of Tegaserod in solution under these analytical conditions rjpbcs.comresearchgate.netresearchgate.net.

Another C18/HPLC method, adapted for the quantitative analysis of Tegaserod, employs detection at 314 nm. This method has been utilized in stability studies of Tegaserod-loaded nanoemulsions, demonstrating detection limits of 1.52 µM and quantification limits of 4.60 µM for a calibration curve ranging from 3.5 to 165 µM. For lower concentrations (0.8–20 µM), the detection limit was 0.60 µM and the quantification limit was 1.83 µM mdpi.com.

Table 1: Key Parameters of a Stability-Indicating HPLC Method for Tegaserod Maleate

ParameterValue / DescriptionSource Index
ColumnSUPLEX PKB-100 C18 (25 cm x 4.6mm ID, 5μm) rjpbcs.comresearchgate.netresearchgate.net
Mobile Phase0.05 M Potassium Phosphate Buffer: Methanol: Acetonitrile (50:22:28) rjpbcs.comresearchgate.netresearchgate.net
Detection Wavelength277 nm researchgate.netresearchgate.net
Linearity Range25-75 μg/mL rjpbcs.comresearchgate.netresearchgate.net
Correlation Coefficient (r)0.9999 rjpbcs.comresearchgate.netresearchgate.net
Mean Recovery99.45% rjpbcs.comresearchgate.netresearchgate.net
LOD5 μg/mL rjpbcs.com
LOQ25 μg/mL rjpbcs.com
Tegaserod RT10.00 min rjpbcs.com
Degraded Peak RT4.91 min (e.g., NaOH treatment) rjpbcs.com
Maleic Acid RT3.73 min rjpbcs.com

Electrochemical Analytical Techniques

Electrochemical analytical techniques offer distinct advantages in drug analysis, including high selectivity, remarkable sensitivity, and cost-effectiveness when compared to other methods like optical, mass, and thermal analyses. These techniques are particularly valuable for the determination of electroactive drug compounds due to their inherent versatility and high sensitivity researchgate.net.

Differential Pulse Polarography Applications

A highly sensitive differential pulse polarographic (DPP) method has been developed for the estimation of Tegaserod maleate. This method involves the treatment of Tegaserod maleate with hydrogen peroxide solution, which leads to its oxidation. The oxidation process of Tegaserod maleate is reversible, allowing the oxidized product to be quantitatively reduced at a hanging mercury drop electrode (HMDE) using the differential pulse polarography mode science.govresearchgate.netnih.govijpsonline.com.

The method achieved a low limit of quantification (LOQ) of 0.1 ng/mL. The voltammetric peak for Tegaserod maleate was observed at -1.05 volts when using 0.1 M potassium chloride (KCl) as the supporting electrolyte. Optimized working parameters for the DPP method included a deposition potential of -0.5 V, a deposition time of 68 seconds, a pulse amplitude of 50 mV, and a drop time of 0.8 seconds. This analytical technique has been successfully applied for the analysis of Tegaserod maleate in its tablet formulations, demonstrating its practical utility in pharmaceutical quality control science.govresearchgate.netnih.govijpsonline.com.

Table 2: Optimized Parameters for Differential Pulse Polarography of Tegaserod Maleate

ParameterValueSource Index
Limit of Quantification (LOQ)0.1 ng/mL science.govresearchgate.netnih.govijpsonline.com
Voltammetric Peak Potential-1.05 V science.govresearchgate.netnih.govijpsonline.com
Supporting Electrolyte0.1 M Potassium Chloride (KCl) science.govresearchgate.netnih.govijpsonline.com
Deposition Potential-0.5 V ijpsonline.com
Deposition Time68 s ijpsonline.com
Pulse Amplitude50 mV ijpsonline.com
Drop Time0.8 s ijpsonline.com

Thermal Analysis Techniques for Solid-State Research (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for investigating the solid-state properties of Tegaserod, including its polymorphism, thermal stability, and purity. These techniques provide insights into phase transitions, melting behavior, and decomposition processes rsc.orggoogle.comgoogle.comingentaconnect.com.

Differential Scanning Calorimetry (DSC): DSC is widely used to characterize the thermal events associated with different crystalline forms (polymorphs) of Tegaserod maleate. For instance, Tegaserod maleate exists in various polymorphic forms, such as Form α and Form β, each exhibiting distinct thermal profiles. Tegaserod maleate Form α typically shows a broad endothermic peak around 134°C, followed by another endothermic peak at approximately 187°C. In contrast, Tegaserod maleate Form β presents only a single endothermic peak around 187°C. Another common polymorphic form, Tegaserod maleate Form A, is characterized by an endothermic peak in the range of 185-188°C google.comgoogle.com.

Beyond the maleate salt, other forms of Tegaserod have also been characterized by DSC. Tegaserod free base monohydrate (TFBH) exhibits its own characteristic DSC thermogram. Tegaserod nicotinate (B505614) salt methanol solvate (TNM) shows an endothermic event related to methanol solvent loss between 80-120°C, and its melting point is observed at 193.9°C. The anhydrous Tegaserod nicotinate salt (TN) also displays a distinct DSC profile. Furthermore, Tegaserod salicylate (B1505791) has been reported to exist in different forms (e.g., Form 2 and Form 3), each with characteristic endothermic peaks: Form 2 shows peaks at approximately 90.20°C, 116.21°C, and 149.04°C, while Form 3 exhibits peaks at around 112.20°C and 173.81°C rsc.orggoogleapis.com. It is worth noting that while different crystal forms of Tegaserod maleate can exhibit similar melting points and TGA curves, their IR, Raman, and powder X-ray diffraction patterns often differ, providing a means of distinction ingentaconnect.com.

Thermogravimetric Analysis (TGA): TGA is employed to measure changes in the weight of a sample as a function of temperature or time, providing information on decomposition, desolvation, or dehydration. For Tegaserod, TGA has been instrumental in confirming the presence of solvates or hydrates. For example, Tegaserod hemi-maleate was identified as a hemihydrate, showing approximately 2.5% weight loss during TGA analysis, which corresponds to the loss of water molecules. TGA analyses are typically performed using instruments like the Mettler M3 thermogravimeter, with samples scanned at a rate of 10°C/min from 25°C to 200°C under a constant nitrogen purge google.com.

Table 3: Thermal Characteristics of Tegaserod Polymorphs and Salts by DSC

Compound FormCharacteristic Endothermic Peaks / Melting Point (°C)Source Index
Tegaserod Maleate Form α~134 (broad), ~187 google.com
Tegaserod Maleate Form β~187 google.com
Tegaserod Maleate Form A185-188 google.com
Tegaserod Nicotinate Salt Methanol SolvateSolvent loss 80-120, Melting 193.9 rsc.org
Tegaserod Salicylate Form 2~90.20, ~116.21, ~149.04 googleapis.com
Tegaserod Salicylate Form 3~112.20, ~173.81 googleapis.com

Emerging Research Avenues and Repurposing of Tegaserod

Tegaserod as an Antitumor Agent

Tegaserod has been identified as a compound with novel anti-cancer activity, demonstrating effects across various cancer cell lines. Its antitumor properties are being explored for their potential in treating different malignancies mdpi.comnih.govscispace.com.

Investigation of Mechanisms Independent of 5-HT4 Receptor Activity

Crucially, the anti-melanoma and other anticancer effects of Tegaserod appear to be uncoupled from its serotonin (B10506) signaling via the 5-HT4 receptor mdpi.comnih.gov. Research indicates that Tegaserod's antitumor activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway nih.govresearchgate.netmedchemexpress.com. Specifically, Tegaserod has been shown to blunt S6 phosphorylation, a key downstream effector in this pathway, in both BRAF-mutated (BRAFV600E) and BRAF wildtype (WT) melanoma cell lines nih.govresearchgate.net. In prostate cancer, Tegaserod maleate (B1232345) has been found to exert anti-tumor effects by downregulating GLI2 and its downstream targets, thereby inhibiting the Sonic Hedgehog (SHH) signaling pathway researchgate.net. In gastric cancer cells, Tegaserod maleate has been shown to bind to and suppress MEK1/2 kinase activity, inhibiting tumor progression scispace.com.

In Vitro and In Vivo Studies of Anticancer Activities

In vitro studies have demonstrated that Tegaserod induces apoptosis in various cancer cell lines, including murine and human malignant melanoma cells nih.govresearchgate.net. It also inhibits proliferation, colony formation, migration, and invasion, and causes cell cycle arrest in prostate cancer cells researchgate.net. For gastric cancer, Tegaserod maleate inhibited the proliferation of HGC27 and AGS cells with IC50 values of 1.40 µM and 2.14 µM, respectively, at 48 hours scispace.com.

In vivo studies further support Tegaserod's anticancer potential. In syngeneic immune-competent melanoma models, Tegaserod decreased tumor growth and metastases, and increased survival nih.govnih.gov. It also caused tumor cell apoptosis and blunted PI3K/Akt/mTOR signaling, alongside decreasing S6 phosphorylation in vivo nih.govresearchgate.netnih.gov. Furthermore, Tegaserod decreased the infiltration of immune-suppressive regulatory CD4+CD25+ T cells and FOXP3 and ROR-γt positive CD4+ T cells nih.govresearchgate.netnih.gov. In prostate cancer, Tegaserod maleate suppressed tumor growth in cell-derived xenograft (CDX) mouse models researchgate.net. For gastric cancer, Tegaserod maleate suppressed tumor growth in patient-derived gastric xenograft (PDX) models scispace.com.

These findings suggest that Tegaserod can synergize with existing cancer therapies. For instance, it has shown synergistic effects with Vemurafenib, a standard-of-care drug for BRAFV600E melanoma, and could be combined with Cobimetinib in both BRAFV600E and BRAF WT melanoma cell lines nih.govresearchgate.netnih.gov.

Table 1: In Vitro Anticancer Activity of Tegaserod Maleate in Gastric Cancer Cells

Cell LineIC50 (µM) at 48hProliferation Inhibition at 72h (2 µM)Proliferation Inhibition at 96h (2 µM)
HGC271.4031.93%38.38%
AGS2.1436.29%40.69%

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Tegaserod is also being investigated for its potential therapeutic effects in neurodegenerative conditions, particularly Alzheimer's Disease (AD) mdpi.comnih.govresearchgate.net.

Exploration of Neuroprotective Effects

Tegaserod has demonstrated neuroprotective properties. In primary cultures of cortical neurons injured with amyloid-beta (Aβ) peptides, Tegaserod was able to protect neurons from death and preserve the neurite network at low concentrations (5 and 50 nM) mdpi.com. This neuroprotective effect has also been highlighted in studies assessing its potential for AD treatment nih.govresearchgate.net. Furthermore, Tegaserod has been shown to increase the number of enteric neurons developing from precursor cells and/or surviving in culture, increase neurite outgrowth, and decrease apoptosis in enteric neurons, effects that are blocked by 5-HT4 receptor antagonists, indicating a 5-HT4-mediated neuroprotective and neurotrophic action nih.gov. Tegaserod has also been found to promote functional recovery after spinal cord injury in mice, leading to higher surviving neuron numbers, reduced glial scar formation, and enhanced monoaminergic axon regrowth dartmouth.edu.

Studies on Butyrylcholinesterase Inhibitory Activity

A significant aspect of Tegaserod's potential in AD research is its demonstrated inhibitory activity against butyrylcholinesterase (BuChE) mdpi.comnih.govresearchgate.net. While Tegaserod is primarily known as a 5-HT4 receptor agonist, with a strong binding affinity (pKi around 8.0) mdpi.comnih.gov, it also exhibits BuChE inhibitory activity in the micromolar range, whereas its acetylcholinesterase (AChE) inhibitory activity is negligible mdpi.comnih.gov. This dual pharmacological activity as a 5-HT4R agonist and a BuChE inhibitor makes Tegaserod a pleiotropic drug of interest for AD treatment, especially considering that BuChE's role in acetylcholine (B1216132) hydrolysis increases in advanced AD mdpi.comnih.gov.

Table 2: Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE) Inhibitory Activity of Tegaserod

EnzymeInhibitory Activity (IC50)
BuChEMicromolar range
AChENegligible

Q & A

How should researchers design a randomized, double-blind, placebo-controlled trial (RCT) to evaluate Tegaserod's efficacy in gastrointestinal disorders?

Level : Basic Research Design
Methodological Answer :

  • Sample Size Calculation : Use power analysis based on expected effect sizes. For example, a 12.5% difference in responder rates (placebo: 32.5%) with 80% power requires ≥173 patients per group .
  • Randomization : Implement stratified randomization to balance covariates (e.g., age, baseline severity) and ensure allocation concealment .
  • Endpoints : Define primary endpoints (e.g., "satisfactory relief" responder rates) and secondary endpoints (e.g., symptom frequency, safety biomarkers) .
  • Blinding : Use matched placebo formulations and centralize outcome assessments to minimize bias .

What statistical methods resolve contradictions in Tegaserod's efficacy across studies?

Level : Advanced Data Analysis
Methodological Answer :

  • Meta-Analysis : Pool data from heterogeneous trials (e.g., IBS vs. chronic constipation studies) using random-effects models to account for variability in patient populations .
  • Subgroup Analysis : Stratify by covariates like sex, comorbidities, or pharmacogenomic markers to identify responders .
  • Sensitivity Testing : Assess robustness by excluding outlier studies or applying alternative statistical models (e.g., Bayesian approaches) .

How to optimize experimental models for Tegaserod's off-target effects in hematologic malignancies?

Level : Advanced Translational Research
Methodological Answer :

  • In Vivo Models : Use xenograft mice transplanted with CD34+ leukemia stem cells (LSCs) and administer Tegaserod at 2.5–5 mg/kg every other day. Monitor outcomes via peripheral blood analysis (WBC/RBC counts) and histopathology .
  • Toxicity Screening : Evaluate liver/kidney function and blood parameters post-treatment to rule out off-target toxicity .
  • Mechanistic Validation : Combine RNA sequencing (e.g., m6A methylation analysis) with functional assays to confirm target engagement .

How to address discrepancies between preclinical and clinical data on Tegaserod's safety profile?

Level : Advanced Conflict Resolution
Methodological Answer :

  • Dose Translation : Compare preclinical doses (mg/kg in mice) to human-equivalent doses using body surface area scaling. For example, 5 mg/kg in mice ≈ 0.4 mg/kg in humans .
  • Species-Specific Factors : Analyze differences in receptor expression (e.g., 5-HT4 receptor isoforms) or metabolic pathways using in vitro human cell lines .
  • Post-Marketing Surveillance : Mine adverse event databases (e.g., FAERS) to validate preclinical findings against real-world data .

What methodologies ensure rigor in literature reviews for Tegaserod's mechanism of action?

Level : Basic Literature Synthesis
Methodological Answer :

  • Search Strategy : Use Boolean operators in PubMed/Google Scholar: ("Tegaserod" OR "HTF919") AND ("5-HT4 receptor" OR "motility") NOT ("cost" OR "commercial") .
  • Inclusion Criteria : Prioritize studies with mechanistic data (e.g., receptor binding assays, cAMP assays) over observational reports .
  • Bias Assessment : Apply AMSTAR-2 or ROBINS-I tools to evaluate study quality and relevance .

How to standardize data presentation in Tegaserod research publications?

Level : Basic Reporting Standards
Methodological Answer :

  • Tables/Figures : Label all columns/axes with units (metric system). For example, "Response Rate (%)" in tables and "Time (weeks)" in line graphs .
  • Statistical Reporting : Include exact p-values, confidence intervals, and effect sizes (e.g., Cohen’s d) .
  • Reproducibility : Upload raw datasets to repositories like Figshare or Zenodo with DOI links .

What experimental controls are critical for in vitro studies of Tegaserod's receptor activity?

Level : Basic Experimental Design
Methodological Answer :

  • Positive Controls : Use known 5-HT4 agonists (e.g., cisapride) to validate assay sensitivity .
  • Negative Controls : Include vehicle-only treatments and receptor antagonists (e.g., GR113808) to confirm specificity .
  • Replicates : Perform ≥3 independent experiments with technical triplicates to assess variability .

How to integrate omics data with clinical outcomes in Tegaserod pharmacodynamic studies?

Level : Advanced Interdisciplinary Research
Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data using pathway enrichment tools (e.g., DAVID, MetaboAnalyst) .
  • Machine Learning : Train models to predict Tegaserod response using features like baseline gene expression or metabolite levels .
  • Validation Cohorts : Replicate findings in independent patient cohorts or biobanks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Methoxy-3-indolylidene)methylamino]-2-pentylguanidine
Reactant of Route 2
Reactant of Route 2
1-[(5-Methoxy-3-indolylidene)methylamino]-2-pentylguanidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.